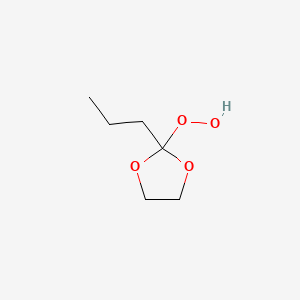
2-Propyl-1,3-dioxolane-2-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propyl-1,3-dioxolane-2-peroxol is an organic compound with the molecular formula C6H12O3 It is a derivative of 1,3-dioxolane, a five-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Propyl-1,3-dioxolane-2-peroxol can be synthesized through the acetalization of propionaldehyde with ethylene glycol in the presence of an acid catalyst, followed by the introduction of a peroxide group. The reaction typically involves:
Acetalization: Propionaldehyde reacts with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid to form 2-propyl-1,3-dioxolane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous removal of water during acetalization using a Dean-Stark apparatus and efficient peroxidation techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propyl-1,3-dioxolane-2-peroxol undergoes various chemical reactions, including:
Reduction: Reduction of the peroxide group can yield alcohols or ethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and ethers.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propyl-1,3-dioxolane-2-peroxol has several applications in scientific research:
Biology: Investigated for its potential as an antimicrobial agent due to its peroxide functionality.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Propyl-1,3-dioxolane-2-peroxol involves the generation of reactive oxygen species (ROS) from the peroxide group. These ROS can interact with various molecular targets, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids . The compound’s ability to generate ROS makes it useful in applications requiring oxidative reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A parent compound without the peroxide group.
2-Methyl-1,3-dioxolane: Similar structure with a methyl group instead of a propyl group.
2-Ethyl-1,3-dioxolane: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
Its ability to generate ROS sets it apart from other dioxolane derivatives .
Eigenschaften
CAS-Nummer |
90162-36-0 |
|---|---|
Molekularformel |
C6H12O4 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
2-hydroperoxy-2-propyl-1,3-dioxolane |
InChI |
InChI=1S/C6H12O4/c1-2-3-6(10-7)8-4-5-9-6/h7H,2-5H2,1H3 |
InChI-Schlüssel |
NGNBGBNNCVVNQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(OCCO1)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(20-Bromoicosyl)oxy]oxane](/img/structure/B14367845.png)
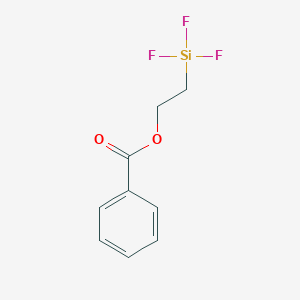
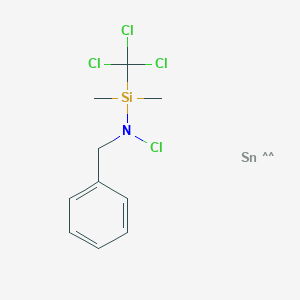

![1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14367882.png)
![4,4'-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14367890.png)
![N-[1-(2-Chlorophenyl)ethyl]-N'-(2-phenylbutan-2-yl)-N-propylurea](/img/structure/B14367894.png)

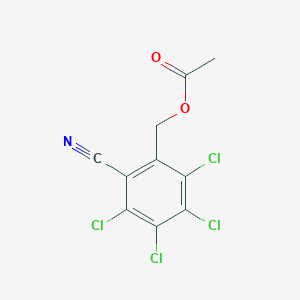
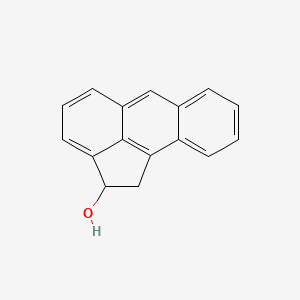

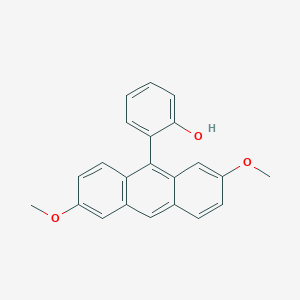
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14367931.png)
![(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14367934.png)
